Methyl 5-cyclopropyl-2-fluorobenzoate
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Overview
Description
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core substituted with a cyclopropyl group and a fluorine atom, and esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester typically involves the esterification of 5-cyclopropyl-2-fluorobenzoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 5-cyclopropyl-2-fluorobenzoic acid.
Reduction: 5-cyclopropyl-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 5-cyclopropyl-, methyl ester: Lacks the fluorine atom, which may result in different chemical and biological properties.
Benzoic acid, 2-fluoro-, methyl ester: Lacks the cyclopropyl group, affecting its steric and electronic properties.
Benzoic acid, 5-cyclopropyl-2-fluoro-: Not esterified, which may influence its solubility and reactivity.
Uniqueness
Benzoic acid, 5-cyclopropyl-2-fluoro-, methyl ester is unique due to the combination of the cyclopropyl group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The ester group also enhances its solubility in organic solvents, making it more versatile for various applications.
Properties
Molecular Formula |
C11H11FO2 |
---|---|
Molecular Weight |
194.20 g/mol |
IUPAC Name |
methyl 5-cyclopropyl-2-fluorobenzoate |
InChI |
InChI=1S/C11H11FO2/c1-14-11(13)9-6-8(7-2-3-7)4-5-10(9)12/h4-7H,2-3H2,1H3 |
InChI Key |
VIKRRADCIPESBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2CC2)F |
Origin of Product |
United States |
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